韦洛西明

描述

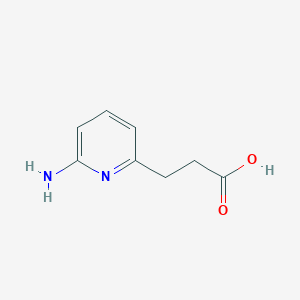

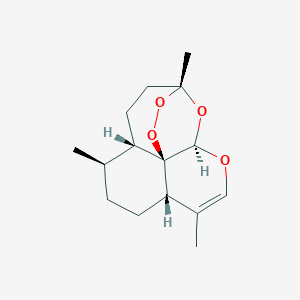

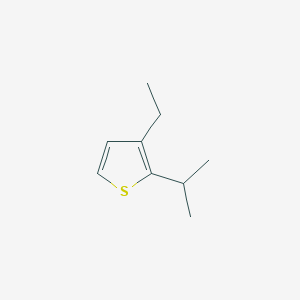

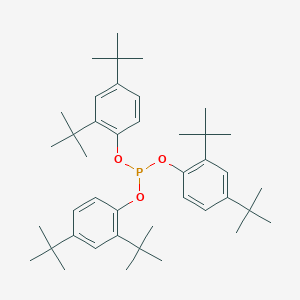

Vellosimine is an indole alkaloid belonging to the sarpagine family, which has been synthesized from natural sources and has garnered interest due to its complex molecular structure and potential biological activities. The synthesis of vellosimine has been achieved through various methods, with a focus on enantiospecific approaches to preserve its stereochemical integrity. The compound has been traditionally associated with the treatment of malaria, as evidenced by the use of the stem bark of Geissospermum vellosii, which contains vellosimine among other indole alkaloids .

Synthesis Analysis

The synthesis of (+)-vellosimine has been accomplished through a stereospecific total synthesis approach, starting from commercially available D-(+)-tryptophan methyl ester. Key steps in the synthesis include an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-coupling reaction, leading to an overall yield of 27% . Other methods have also been developed, such as a short synthesis leveraging desymmetrization via intramolecular cyclization , and an asymmetric synthesis enabled by a sequential nucleophilic addition/cyclization process . Additionally, the first enantiospecific total synthesis of 16-epi-vellosimine, a related compound, has been reported, highlighting the importance of the Corey-Kim oxidation in the synthesis of important biogenetic intermediates .

Molecular Structure Analysis

Vellosimine's molecular structure is characterized by its indole fused azabicyclo[3.3.1]nonane core, which is a common feature among sarpagine alkaloids. The structural variations in this family of alkaloids often arise from oxidative transformations of the carboskeleton and the presence of different absolute configurations at the C-16 atom . The molecular structure of vellosimine has been elucidated through various synthetic approaches that aim to maintain the integrity of its complex stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of vellosimine are diverse and include the Pictet-Spengler reaction, palladium-coupling reactions, and reductive cyclizations. For instance, a SmI2-mediated reductive cyclization has been highlighted for constructing the strained quinuclidine moiety of vellosimine . These reactions are crucial for forming the intricate structure of vellosimine and its derivatives, and they often require careful control of reaction conditions to achieve the desired stereochemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of vellosimine are not detailed in the provided papers, the synthesis and structural analyses imply that vellosimine possesses the typical properties of indole alkaloids, such as being nitrogen-rich heterocycles. The indole core and the azabicyclo[3.3.1]nonane structure suggest that vellosimine is likely to exhibit basicity due to the presence of a tertiary amine and may have significant aromatic character due to the indole moiety. The physical properties such as solubility, melting point, and stability would be influenced by these structural features and the specific functional groups present in the molecule.

科学研究应用

合成和化学性质

- 韦洛西明已使用不对称 Pictet-Spengler 反应和立体控制的分子内钯偶联反应从 D-(+)-色氨酸甲酯合成。该方法为生产包括韦洛西明在内的蛇根碱/阿焦碱吲哚生物碱提供了基础 (Wang 和 Cook,2000)。

生物学和药理活性

- 抗疟疾活性:从 Geissospermum vellosii 中分离的韦洛西明已显示出对恶性疟原虫的体外抗疟疾活性,支持其作为南美土著人口的抗疟疾药物 (Mbeunkui 等人,2012)。

- 在生物合成途径中的作用:从萝芙木细胞培养物中分离出的韦洛西明还原酶专门将韦洛西明转化为 10-脱氧蛇根碱,表明其在蛇根碱生物合成中的作用 (Pfitzner 等人,1984)。

- 抗伤害感受作用:含有韦洛西明的 Geissospermum vellosii 在伤害感受的行为模型中显示出抗伤害感受作用,表明具有潜在的止痛特性 (Werner 等人,2009)。

- 抗胆碱酯酶活性:富含韦洛西明的 Geissospermum vellosii 提取物已显示出对胆碱酯酶的抑制活性,表明在阿尔茨海默病等认知障碍中具有潜在应用 (Lima 等人,2009)。

安全和危害

属性

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASSCPGKAMILD-VICVVEARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318281 | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vellosimine | |

CAS RN |

6874-98-2 | |

| Record name | Vellosimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vellosimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELLOSIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

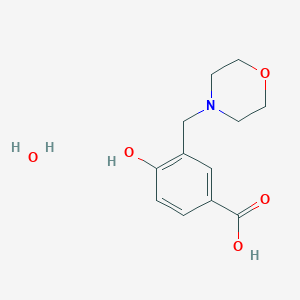

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

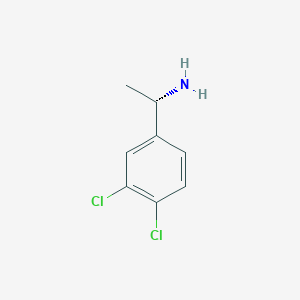

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)